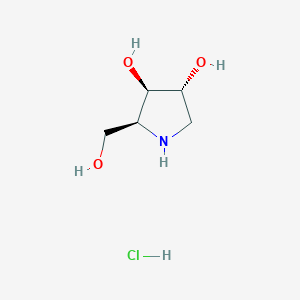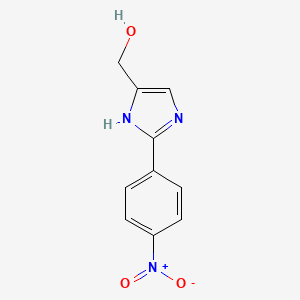
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is an organic compound characterized by the presence of a nitrophenyl group attached to an imidazole ring, which is further connected to a methanol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with imidazole in the presence of a suitable base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various imidazole derivatives, amino-substituted compounds, and other functionalized molecules depending on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)methanol: Similar in structure but lacks the imidazole ring.
(4-Nitrophenyl)imidazole: Contains the nitrophenyl and imidazole groups but lacks the methanol group.
(4-Nitrophenyl)aziridin-2-ylmethanol: Contains a similar nitrophenyl group but with an aziridine ring instead of imidazole.
Uniqueness
(2-(4-Nitrophenyl)-1H-imidazol-4-yl)methanol is unique due to the combination of the nitrophenyl group, imidazole ring, and methanol group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9N3O3/c14-6-8-5-11-10(12-8)7-1-3-9(4-2-7)13(15)16/h1-5,14H,6H2,(H,11,12) |
InChI-Schlüssel |
OOJMZHZOPADIDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


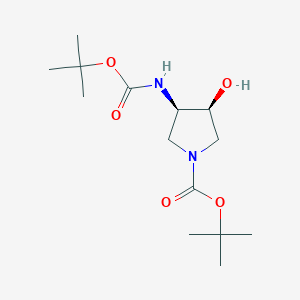
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
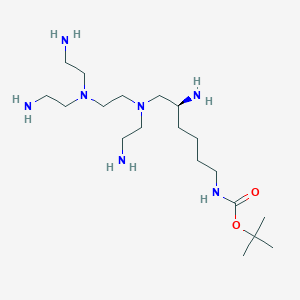
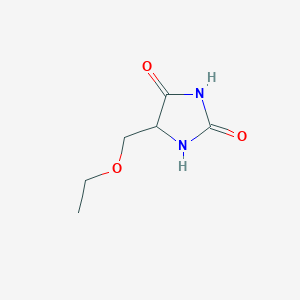
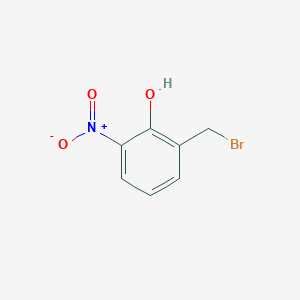
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
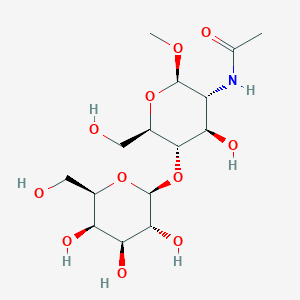
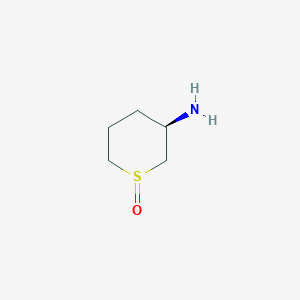
![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
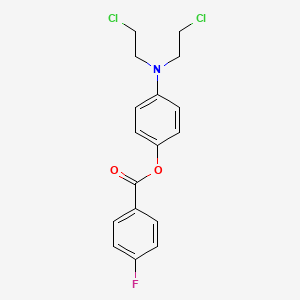
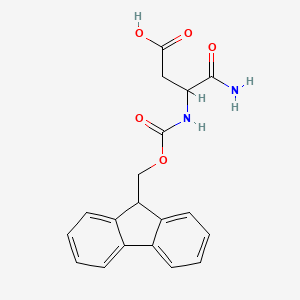
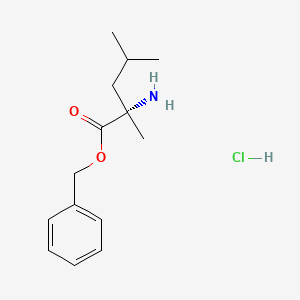
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
